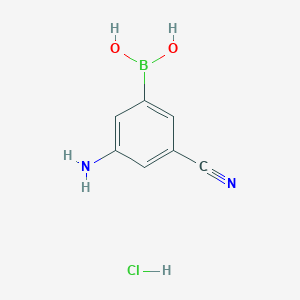

3-Amino-5-cyanobenzeneboronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-amino-5-cyanophenyl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBXOAJZFPXYVHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657162 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-26-4 | |

| Record name | (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-cyanobenzeneboronic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Introduction: A Key Building Block in Modern Drug Discovery

3-Amino-5-cyanobenzeneboronic acid hydrochloride has emerged as a pivotal building block for researchers and scientists, particularly those engaged in the development of novel therapeutics. Its unique trifunctional nature, featuring an amino group, a cyano group, and a boronic acid moiety, makes it a versatile synthon for creating complex molecular architectures. This guide provides an in-depth exploration of its synthesis, characterization, and applications, with a focus on its role in the rapidly advancing field of targeted protein degradation.

Boronic acids and their derivatives are widely utilized in medicinal chemistry due to their unique chemical properties and biological activities.[1] The boronic acid group can form reversible covalent bonds with diols, a property that has been exploited in the design of sensors and drug delivery systems. More significantly in the context of this guide, arylboronic acids are indispensable partners in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[1]

The subject of this guide, this compound, is of particular interest as a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that hijack the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[2][3][4] This compound serves as a versatile scaffold, allowing for the strategic attachment of ligands that bind to a target protein and an E3 ubiquitin ligase, thereby initiating the degradation process.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 913835-26-4 | [5][6] |

| Molecular Formula | C₇H₈BClN₂O₂ | [5] |

| Molecular Weight | 198.42 g/mol | [6] |

| Appearance | White solid | [5] |

| Melting Point | 123-125 °C | [6] |

Synthesis of this compound

The proposed synthetic pathway involves the palladium-catalyzed cross-coupling of 3-amino-5-bromobenzonitrile with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis and salt formation. This approach is a well-established and versatile method for the preparation of arylboronic acids.[1]

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol (Proposed)

The following protocol is a validated and effective method for the synthesis of similar aminophenylboronic acids and is presented here as a robust starting point for the synthesis of the title compound.[7]

Step 1: Miyaura Borylation

-

To a reaction vessel, add 3-amino-5-bromobenzonitrile (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

-

Add a suitable base, typically potassium acetate (KOAc, 3 equivalents).

-

The reaction is carried out in an anhydrous, aprotic solvent such as dioxane or dimethylformamide (DMF).

-

The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for several hours, with reaction progress monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered to remove inorganic salts.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude boronate ester intermediate. This intermediate can be purified by column chromatography on silica gel.

Step 2: Hydrolysis and Hydrochloride Salt Formation

-

The purified boronate ester intermediate is dissolved in a suitable solvent mixture, such as acetone/water or THF/water.

-

An aqueous solution of hydrochloric acid (HCl) is added, and the mixture is stirred at room temperature. The progress of the hydrolysis is monitored by TLC or LC-MS.

-

Upon completion, the volatile organic solvent is removed under reduced pressure.

-

The resulting aqueous solution may be washed with an organic solvent to remove any non-polar impurities.

-

The aqueous layer is then concentrated under reduced pressure to afford this compound as a solid. The product can be further purified by recrystallization.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are indispensable for this purpose. While experimental data for the title compound is not widely published, the expected spectral characteristics can be inferred from analogous structures.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the boronic acid protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The amino protons will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The boronic acid protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift. The cyano carbon will also have a distinct signal in the region of δ 115-125 ppm. The aromatic carbons will appear in the δ 110-150 ppm range.

-

¹¹B NMR: Boron-11 NMR spectroscopy is a powerful tool for characterizing boronic acids. A single resonance is expected, and its chemical shift will be indicative of the trigonal planar geometry of the boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations of the amino group (around 3300-3500 cm⁻¹).

-

C≡N stretching of the cyano group (around 2220-2240 cm⁻¹).

-

O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹).

-

B-O stretching vibrations (around 1300-1400 cm⁻¹).

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition. The expected exact mass for the free base (C₇H₇BN₂O₂) is 162.0600 g/mol . In the mass spectrum, the molecular ion peak [M+H]⁺ would be observed at m/z corresponding to the protonated free base.

Applications in Drug Discovery and Medicinal Chemistry

The trifunctional nature of this compound makes it a highly valuable building block in medicinal chemistry. Its primary application lies in the synthesis of complex bioactive molecules, most notably as a scaffold for PROTACs.

Caption: Role of this compound in PROTAC architecture.

Role in PROTAC Synthesis

PROTACs are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][3][4] this compound can be incorporated into the linker region of a PROTAC, with its functional groups serving as handles for attaching the target-binding moiety (warhead) and the E3 ligase ligand.

-

The amino group can be readily acylated or alkylated to attach a linker or a warhead.

-

The boronic acid can be used in Suzuki-Miyaura coupling reactions to append aromatic or heteroaromatic systems, which are common components of both warheads and E3 ligase ligands.

-

The cyano group can serve as a synthetic handle for further functionalization or can be involved in specific interactions with the target protein or E3 ligase.

The strategic placement of the amino and cyano groups on the phenyl ring allows for precise control over the geometry and vectorality of the resulting PROTAC, which is crucial for inducing the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).

Other Potential Applications

Beyond its use in PROTACs, this building block can be employed in the synthesis of other classes of bioactive molecules, such as:

-

Kinase Inhibitors: The aminophenyl boronic acid scaffold is a common feature in various kinase inhibitors, where the functional groups can be tailored to interact with specific residues in the kinase active site.

-

Enzyme Inhibitors: The boronic acid moiety is known to act as a transition-state analog inhibitor for certain proteases and other enzymes.

-

Molecular Probes: The versatility of this compound allows for its incorporation into fluorescently labeled or biotinylated probes for studying biological systems.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its trifunctional nature provides synthetic chemists with a powerful tool for constructing complex molecular architectures, particularly in the burgeoning field of targeted protein degradation with PROTACs. While detailed, peer-reviewed synthesis and characterization data are not yet widely disseminated in the public domain, established synthetic methodologies provide a clear path to its preparation. As the development of novel therapeutics continues to advance, the importance of such specialized building blocks is set to grow, making a thorough understanding of their synthesis and properties essential for researchers in drug discovery.

References

- (12) United States Patent (10) Patent No.: US 9,156,845 B2. (2013). Google Patents.

- This compound CAS #: 913835-26-4. (n.d.). American Elements.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). PMC - PubMed Central.

- CN109467569B - Synthetic method of 3-aminophenylboronic acid. (2021). Google Patents.

- Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). NIH.

- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. (2013). SciELO SA.

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity. (2017). PubMed Central.

- Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery. (2021). PMC - NIH.

- Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). (2020). PMC - NIH.

- Synthesis and NMR spectral studies of some new I-heteroaryl-5-amino- 3-alkyl/aryl-4-cyanopyrazoles. (2006). NISCAIR Online Periodicals Repository.

- Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. (2024). NIH.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Editorial: Application of PROTACs as a Novel Strategy for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanelements.com [americanelements.com]

- 6. echemi.com [echemi.com]

- 7. CN109467569B - Synthetic method of 3-aminophenylboronic acid - Google Patents [patents.google.com]

- 8. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]

- 9. Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

physicochemical properties of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Abstract: this compound is a substituted arylboronic acid of significant interest to researchers in medicinal chemistry and organic synthesis, particularly as a versatile building block. A comprehensive understanding of its physicochemical properties is paramount for its effective handling, reaction optimization, and interpretation of biological activity. This guide provides an in-depth analysis of its key characteristics, including its chemical identity, solubility, acidity, and stability. Furthermore, it outlines detailed, field-proven experimental protocols for the analytical determination of these properties, offering a practical framework for researchers and drug development professionals.

Chemical Identity and Structural Attributes

This compound is an organic compound featuring a benzene ring substituted with an amino group, a cyano group, and a boronic acid moiety. It is typically supplied as its hydrochloride salt to enhance stability and handling. The presence of both a Lewis acidic group (boronic acid) and a Brønsted-Lowry basic group (amino) imparts amphoteric characteristics to the molecule, influencing its behavior in different chemical environments.

Table 1: Core Chemical Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (3-amino-5-cyanophenyl)boronic acid; hydrochloride | [1] |

| CAS Number | 913835-26-4 | [1] |

| Molecular Formula | C₇H₇BN₂O₂ · HCl | [1] |

| Molecular Weight | 198.41 g/mol | [2] |

| Canonical SMILES | B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | [1][3] |

| Appearance | Off-white to white solid/powder | [N/A] |

| Melting Point | 123-125 °C | [2] |

(Image of the chemical structure would be placed here)

Key Physicochemical Properties

The interplay of the electron-withdrawing cyano group and the electron-donating amino group on the phenyl ring, combined with the unique chemistry of the boronic acid, dictates the compound's overall physicochemical profile.

Solubility Profile

As a hydrochloride salt, the compound is expected to exhibit moderate solubility in aqueous media and polar organic solvents. The protonated amino group enhances water solubility. However, the aromatic ring and the cyano group contribute hydrophobic character, which may limit solubility.

Expert Insight: The solubility is a critical parameter for both synthetic reactions and biological assays. For synthetic applications, solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and alcohols (Methanol, Ethanol) are often suitable. For biological screening, initial stock solutions are typically prepared in DMSO, followed by serial dilution in aqueous buffer. It is crucial to note that the solubility of boronic acids can be pH-dependent.

Table 2: Predicted Solubility Profile

| Solvent | Predicted Solubility | Rationale |

| Water | Moderately Soluble | Hydrochloride salt form enhances solubility. |

| DMSO | Soluble | A common solvent for polar organic compounds. [4] |

| Methanol/Ethanol | Soluble to Moderately Soluble | Polarity is suitable for dissolving the compound. |

| Acetonitrile | Slightly Soluble | Less polar than alcohols or DMSO. |

| Dichloromethane | Poorly Soluble | Non-polar nature is incompatible with the salt form. |

Acidity and pKa

The molecule possesses two ionizable centers: the boronic acid group and the amino group (as its ammonium hydrochloride salt).

-

Boronic Acid (pKa₁): Boronic acids are Lewis acids that accept a hydroxide ion to form a tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.8. [5]The presence of an electron-withdrawing cyano group is expected to lower this pKa, making it a stronger acid. Conversely, the electron-donating amino group would tend to raise it. The net effect will depend on their combined electronic influence. The pKa for arylboronic acids typically falls in the 4-10 range. [6]* Ammonium Group (pKa₂): The amino group is protonated in the hydrochloride salt form. The pKa of this ammonium group will be analogous to that of a substituted aniline, likely in the range of 3-5.

Expert Insight: Understanding the pKa values is critical for predicting the compound's charge state at a given pH. This influences its binding to biological targets, its membrane permeability, and its reactivity. For example, in Suzuki coupling reactions, a base is required to activate the boronic acid by converting it to the more nucleophilic boronate form.

Stability and Handling

Thermal Stability: The reported melting point of 123-125 °C suggests moderate thermal stability. [2]However, like many complex organic molecules, it is susceptible to decomposition at elevated temperatures. The recommendation to "Keep Cold" for storage underscores the need for thermal precautions. [2] Chemical Stability: Boronic acids are known to be susceptible to several degradation pathways:

-

Oxidative Deboronation: This is a significant metabolic instability pathway where the C-B bond is cleaved by reactive oxygen species. [7][8]The rate of oxidation is pH-dependent and can be significant under physiological conditions.

-

Protodeboronation: This involves the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. This process is generally slower but can be catalyzed by acids or bases. [7]* Boroxine Formation: Boronic acids can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This can often be reversed by the addition of water.

Expert Insight: The electron-withdrawing nature of the cyano group can lend some stability against electrophilic displacement of the boron moiety. [9]However, the compound is noted as potentially hygroscopic, oxidizing, or air-sensitive, and research quantities may be packaged under an inert atmosphere like argon. [1]For long-term storage, it is recommended to keep the compound in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert atmosphere.

Analytical Characterization

While specific spectra for this exact compound are not widely published, its spectral characteristics can be reliably predicted based on its functional groups and data from analogous structures like 3-aminophenylboronic acid and 3-bromophenylboronic acid. [10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets in the aromatic region (~7.0-8.0 ppm). Their specific chemical shifts and coupling patterns will be influenced by the electronic effects of all three substituents.

-

Amino Protons (NH₂): A broad singlet, typically in the range of 5.0-6.0 ppm. The exact position is concentration-dependent and the peak will disappear upon D₂O exchange.

-

Boronic Acid Protons (B(OH)₂): A broad singlet, often in the range of 8.0-8.5 ppm. This peak will also disappear upon D₂O exchange.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

O-H Stretch: A broad absorption band from the boronic acid hydroxyl groups, typically in the 3200-3400 cm⁻¹ region.

-

N-H Stretch: Two sharp to medium peaks characteristic of a primary amine, appearing in the 3300-3500 cm⁻¹ range.

-

C≡N Stretch: A sharp, strong absorption band characteristic of a nitrile group, expected around 2220-2240 cm⁻¹.

-

C=C Stretch: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

-

B-O Stretch: A strong, characteristic absorption band for the boron-oxygen bond, typically found in the 1310-1380 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight. For the free base (C₇H₇BN₂O₂), the predicted monoisotopic mass is approximately 162.06 Da. [3]In electrospray ionization (ESI), one would expect to observe the protonated molecular ion [M+H]⁺ at m/z ≈ 163.07.

Standardized Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key physicochemical properties discussed.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility.

Caption: Workflow for solubility determination.

-

Preparation: Add an excess amount of this compound to a glass vial, such that a solid phase remains after equilibration.

-

Solvent Addition: Add a precise volume (e.g., 2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled water bath at 25°C. Agitate for 24 hours to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand for at least 1 hour to let undissolved solids settle. Centrifugation can also be used.

-

Sampling: Carefully withdraw an aliquot from the clear supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter (low-binding, e.g., PVDF) to remove any remaining particulates.

-

Quantification: Prepare a standard curve of the compound with known concentrations. Dilute the filtered sample and quantify its concentration using a validated HPLC-UV method. The resulting concentration is the equilibrium solubility.

Protocol: Determination of pKa (Potentiometric Titration)

This method measures the change in pH of a solution upon the addition of a titrant.

Caption: Workflow for pKa determination.

-

Solution Preparation: Accurately weigh and dissolve a known amount of the compound to create a solution of known concentration (e.g., 10 mM) in deionized water. A co-solvent like methanol may be required if aqueous solubility is low.

-

System Setup: Place the solution in a temperature-controlled jacketed beaker at 25°C. Immerse a calibrated pH electrode and a magnetic stir bar.

-

Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise increments of titrant.

-

Data Recording: Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the maxima of the first derivative of the titration curve. Two equivalence points are expected, one for the neutralization of the hydrochloride and one for the boronic acid.

Protocol: Assessment of Thermal Stability (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on thermal stability. [12][13][14]

-

Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of the compound into an appropriate TGA or DSC pan (e.g., alumina for TGA, hermetically sealed aluminum for DSC).

-

TGA Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

-

TGA Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the temperatures of maximum mass loss rate from the derivative curve (DTG).

-

-

DSC Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program: Heat the sample from ambient temperature to a temperature beyond its melting point (e.g., 200°C) at a heating rate of 10°C/min.

-

DSC Data Analysis: Record the heat flow. Identify endothermic events like melting (peak onset and maximum) and exothermic events like decomposition.

-

Conclusion

This compound is a multifaceted building block whose utility is deeply rooted in its physicochemical properties. Its solubility, charge state (governed by its pKa values), and stability are critical parameters that must be understood and controlled for successful application in research and development. This guide provides a foundational understanding of these properties, grounded in established chemical principles, and presents a set of robust analytical protocols for their empirical determination. By leveraging this information, researchers can better anticipate the behavior of this compound, leading to more efficient and reliable outcomes in both synthetic chemistry and drug discovery endeavors.

References

- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]

- Bean, F. R., & Johnson, J. R. (1932). The Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society, 54(11), 4415–4425. [URL: https://pubs.acs.org/doi/abs/10.1021/ja01350a041]

- Sanders, W. J., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. [URL: https://www.pnas.org/doi/10.1073/pnas.2013691118]

- PubChem. (n.d.). 3-Aminophenylboronic acid. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminophenylboronic-acid]

- Wikipedia contributors. (2023, December 1). Phenylboronic acid. In Wikipedia, The Free Encyclopedia. Retrieved from [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- PubChemLite. (n.d.). This compound. Université du Luxembourg. Retrieved from [URL: https://pubchemlite.org/compound/44119355]

- E FORU Materials Inc. (n.d.). This compound. Retrieved from [URL: https://www.eforu-chemical.com/products/3-amino-5-cyanobenzeneboronic-acid-hydrochloride-cas-913835-26-4]

- Lahiri, S. C., & Pal, A. (1990). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 29A, 135-138. [URL: http://nopr.niscair.res.in/handle/123456789/40899]

- University of Cambridge. (n.d.). Thermogravimetric Analysis (TGA). Thermal Characterisation Facility. Retrieved from [URL: https://www.thermal.msm.cam.ac.uk/tga]

- EAG Laboratories. (n.d.). Thermal Analysis Techniques. Retrieved from [URL: https://www.eag.com/resources/app-notes/thermal-analysis-techniques/]

- BenchChem. (2023). Thermal Stability and Decomposition of 2-Nitrophenylboronic Acid: A Technical Guide for Researchers. Retrieved from [URL: https://www.benchchem.com/product/b5786/technical-guide]

- ECHEMI. (n.d.). This compound 97. Retrieved from [URL: https://www.echemi.com/products/913835-26-4.html]

- Karabacak, M., et al. (2014). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Journal of Molecular Structure, 1076, 358-372. [URL: https://www.sciencedirect.com/science/article/pii/S002228601400780X]

- ChemicalBook. (n.d.). 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR spectrum. Retrieved from [URL: https://www.chemicalbook.com/spectrum/206658-89-1_1HNMR.htm]

- da Silva, J. B. P., et al. (2021). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 26(15), 4479. [URL: https://www.mdpi.com/1420-3049/26/15/4479]

Sources

- 1. 3-Amino-5-Cyanobenzeneboronic Acid HydrochlorideCAS #: 913835-26-4 [eforu-chemical.com]

- 2. echemi.com [echemi.com]

- 3. PubChemLite - this compound (C7H7BN2O2) [pubchemlite.lcsb.uni.lu]

- 4. Exploring the solubility and intermolecular interactions of biologically significant amino acids l-serine and L-cysteine in binary mixtures of H2O + DMF, H2O + DMSO and H2O + ACN in temperature range from T = 288.15 K to 308.15 K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 8. pnas.org [pnas.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 3-Aminophenylboronic acid monohydrate(206658-89-1) 1H NMR [m.chemicalbook.com]

- 12. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]

- 13. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS number 913835-26-4

An In-depth Technical Guide to 3-Amino-5-cyanobenzeneboronic Acid Hydrochloride (CAS: 913835-26-4)

Introduction: A Versatile Trifunctional Building Block

This compound, registered under CAS number 913835-26-4, is a highly functionalized arylboronic acid derivative of significant interest in modern synthetic chemistry. Its structure is distinguished by the presence of three key functional groups on a central phenyl ring: a boronic acid, an amino group, and a cyano moiety. This unique trifunctional arrangement makes it an exceptionally valuable building block, particularly in the fields of medicinal chemistry and materials science[1]. The boronic acid group serves as a versatile handle for palladium-catalyzed cross-coupling reactions, the amino group provides a site for amide bond formation or further functionalization, and the cyano group can act as a hydrogen bond acceptor or be transformed into other functionalities.

This guide provides a comprehensive technical overview of this compound, detailing its properties, core applications, detailed experimental protocols, and safety considerations to empower researchers in leveraging its full synthetic potential.

Physicochemical and Structural Properties

The utility of any chemical reagent begins with a thorough understanding of its fundamental properties. This compound is typically supplied as a white to off-white solid with a purity often exceeding 97%[2].

Table 1: Key Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 913835-26-4 | [2][3] |

| Molecular Formula | C₇H₈BClN₂O₂ | [2][3] |

| Molecular Weight | 198.42 g/mol | [3][4] |

| Appearance | White solid | [3] |

| Melting Point | 123-125 °C | [3] |

| IUPAC Name | (3-amino-5-cyanophenyl)boronic acid; hydrochloride | [3] |

| SMILES | B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | [3] |

| Exact Mass | 198.036736 |[3] |

Structural Analysis and Reactivity

The molecule's power lies in the distinct reactivity of its three functional groups, which can often be addressed selectively.

-

Boronic Acid (-B(OH)₂): This is the cornerstone of its utility in cross-coupling. It readily participates in the Suzuki-Miyaura reaction for the formation of carbon-carbon bonds[5]. The Lewis acidic boron center is activated by a base during the catalytic cycle to facilitate transmetalation to the palladium center[6].

-

Amino Group (-NH₂): As the hydrochloride salt, the amino group is protonated (-NH₃⁺Cl⁻), which protects it from participating in certain reactions and improves solubility in some polar solvents. Neutralization with a base liberates the nucleophilic free amine, making it available for reactions such as acylation, alkylation, or diazotization.

-

Cyano Group (-C≡N): The nitrile is a versatile functional group. It is relatively stable to many reaction conditions, including Suzuki-Miyaura coupling. It can be hydrolyzed to a carboxylic acid or amide, or reduced to a primary amine, providing a pathway for further molecular elaboration.

Caption: Chemical structure of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this reagent is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryl compounds, which are privileged structures in many pharmaceutical agents[5].

Mechanistic Considerations

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Base Activation: A base (e.g., K₃PO₄, K₂CO₃) reacts with the boronic acid to form a more nucleophilic boronate species (-B(OH)₃⁻). This step is critical as it enhances the transfer of the aryl group from boron to palladium[6].

-

Transmetalation: The aryl group from the activated boronate complex is transferred to the Pd(II) center, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst.

The presence of the amine and cyano groups on the boronic acid partner is well-tolerated, making this a robust method for creating complex, functionalized molecules in a single step.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example for coupling this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

-

This compound (1.0 eq)

-

Aryl bromide (1.2 eq)

-

Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Base, e.g., Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0-3.0 eq)

-

Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)[5]

-

Round-bottom flask or reaction vial with a stir bar

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the chosen aryl bromide (1.2 eq), the base (e.g., K₃PO₄, 2.0 eq), and the palladium catalyst (0.05 eq).

-

Inerting: Seal the flask with a septum and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is a self-validating step; failure to exclude oxygen will deactivate the Pd(0) catalyst and halt the reaction.

-

Solvent Addition: Via syringe, add the degassed solvent system (e.g., 4:1 1,4-dioxane/water) to the flask. The solvent should be degassed by bubbling with N₂ or Ar for at least 30 minutes prior to use.

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Follow the consumption of the starting materials by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Drug Discovery

The structural motif accessible through this reagent is of high value in drug development. Boronic acids are key components in several approved drugs and numerous clinical candidates[7]. This compound is explicitly categorized by some suppliers as a Protein Degrader Building Block [2]. This points to its utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules, where a central linker connects a target-binding ligand to an E3 ligase-binding ligand. The biaryl structures formed via Suzuki coupling often serve as rigid and tunable linkers or as core components of the target-binding warheads.

Safety, Handling, and Storage

Proper handling is essential for both user safety and maintaining the integrity of the reagent.

Table 2: Hazard Information

| Hazard Type | GHS Statement | Precaution | Reference |

|---|---|---|---|

| Acute Toxicity | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. | P261: Avoid breathing dust.P270: Do not eat, drink or smoke when using.P280: Wear protective gloves/clothing. | [8] |

| Skin Irritation | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. | [3][8] |

| Eye Irritation | H319: Causes serious eye irritation. | P280: Wear eye/face protection. | [3][8] |

| Respiratory Irritation | H335: May cause respiratory irritation. | P271: Use only outdoors or in a well-ventilated area. |[3][9] |

Handling:

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves, and safety glasses or goggles.[9][10]

-

Avoid generating dust.[8] Handle the solid carefully.

-

In case of contact, immediately flush eyes or skin with copious amounts of water and seek medical attention.[9][10]

Storage:

-

Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[8][9]

-

The compound may be hygroscopic or air-sensitive; for long-term storage, consider placing it in a desiccator or under an inert atmosphere of argon[3].

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its trifunctional nature provides a robust platform for constructing complex molecular architectures with a high degree of control. By understanding its properties and mastering its application in cornerstone reactions like the Suzuki-Miyaura coupling, researchers can significantly accelerate the discovery and development of novel therapeutics and advanced materials.

References

- TCI Chemicals. (2024, November 16).

- CymitQuimica. CAS 913835-26-4: (3-amino-5-cyano-phenyl)....

- American Elements. This compound CAS #: 913835-26-4.

- American Elements. This compound.

- Fisher Scientific. (2010, November 2).

- Sigma-Aldrich.

- ECHEMI. This compound 97 Formula.

- PubChemLite. This compound (C7H7BN2O2).

- HDH Pharma Inc. 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram.

- Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- Benchchem. Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Amino-5-bromopyridine.

- Organic Chemistry Portal. Suzuki Coupling.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

Sources

- 1. CAS 913835-26-4: (3-amino-5-cyano-phenyl)boronic acid hydr… [cymitquimica.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Amino-5-Cyanobenzeneboronic Acid HydrochlorideCAS #: 913835-26-4 [eforu-chemical.com]

- 4. echemi.com [echemi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

molecular structure and formula of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

An In-Depth Technical Guide to 3-Amino-5-cyanobenzeneboronic acid hydrochloride: Synthesis, Characterization, and Applications

Abstract

This compound is a trifunctional synthetic building block of significant interest to the chemical and pharmaceutical sciences. Possessing an aromatic core substituted with an amino group, a cyano moiety, and a boronic acid, this compound offers three orthogonal points for chemical modification. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, and key applications. The unique arrangement of its functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of targeted therapeutics like protein degraders and in the construction of novel materials. This document is intended for researchers, medicinal chemists, and process development scientists who utilize advanced chemical intermediates.

Introduction: The Strategic Importance of Multi-functional Scaffolds

In the landscape of modern drug discovery and materials science, the efficiency of synthesis is paramount. The ability to construct complex molecular architectures from readily available, highly functionalized starting materials accelerates the discovery process. Phenylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for creating carbon-carbon bonds.[1][2]

This compound elevates this utility by presenting a trifunctional scaffold. Each functional group—the boronic acid, the nucleophilic amine, and the electrophilic cyano group—offers a distinct chemical handle that can be addressed with high selectivity. This "plug-and-play" characteristic is particularly valuable in combinatorial chemistry and the design of molecules with specific spatial and electronic properties. For instance, its classification as a "Protein Degrader Building Block" underscores its utility in synthesizing Proteolysis Targeting Chimeras (PROTACs), where the amino group can serve as a conjugation point for linking different parts of the molecule.[3]

This guide serves as a technical resource, consolidating the known properties and outlining the practical considerations for the effective use of this versatile chemical reagent.

Molecular Identity and Physicochemical Profile

A precise understanding of a reagent's structure and properties is the foundation of its successful application in research and development.

Chemical Structure and Identifiers

The compound is the hydrochloride salt of (3-amino-5-cyanophenyl)boronic acid. The protonation of the amino group enhances stability and can influence solubility in polar protic solvents.

Caption: Molecular Structure of this compound.

Physicochemical Properties

The key properties of this reagent are summarized below. It typically presents as a stable, off-white to white solid.[4][5] The melting point range is narrow, suggesting good purity in commercially available samples.[4][6][7]

| Property | Value | Reference |

| CAS Number | 913835-26-4 | [3][5][6] |

| Molecular Formula | C₇H₈BClN₂O₂ | [3][4] |

| Linear Formula | C₇H₇BN₂O₂·HCl | [4][6] |

| Molecular Weight | 198.42 g/mol | [4][6][8] |

| Appearance | White to off-white solid | [4][5][6] |

| Melting Point | 123-125 °C | [4][6][7][8] |

| Purity | ≥95-97% | [3][5] |

| IUPAC Name | (3-amino-5-cyanophenyl)boronic acid;hydrochloride | [4][6] |

| SMILES | B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl | [4][6] |

| InChI Key | DBXOAJZFPXYVHT-UHFFFAOYSA-N | [6] |

Synthesis and Purification

The synthesis of substituted arylboronic acids often relies on the conversion of an aryl halide or triflate into the corresponding boronic acid or a boronate ester derivative.

Retrosynthetic Analysis and Strategy

A common and effective strategy for preparing 3-Amino-5-cyanobenzeneboronic acid involves a palladium-catalyzed borylation of a suitable precursor, such as 3-amino-5-bromobenzonitrile. This precursor contains the required amino and cyano functionalities at the correct positions. The C-Br bond can be selectively converted to a C-B bond using a palladium catalyst, a ligand, a base, and a boron source like bis(pinacolato)diboron (B₂pin₂). The resulting boronate ester is then hydrolyzed to the desired boronic acid.

The choice of catalyst and ligand is critical. A catalyst system with high activity, such as Pd(dppf)Cl₂, is often employed to ensure efficient conversion. The base, typically a potassium salt like potassium acetate, is necessary to facilitate the catalytic cycle. The entire process must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidative degradation of the palladium catalyst and the boronic acid product.

Caption: General workflow for the synthesis and purification of the title compound.

Exemplary Synthesis Protocol

This protocol is illustrative and based on standard procedures for Miyaura borylation. Researchers should consult peer-reviewed literature for specific reaction conditions.

-

Reactor Setup: To a dry, three-necked flask equipped with a condenser, magnetic stirrer, and nitrogen inlet, add 3-amino-5-bromobenzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Inerting: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent and Catalyst Addition: Add a degassed solvent, such as 1,4-dioxane or DMSO. To this suspension, add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Hydrolysis: Cool the mixture to room temperature. Filter it through a pad of celite to remove inorganic salts and the catalyst. The filtrate, containing the boronate ester, is then concentrated. The residue is taken up in a suitable solvent (e.g., acetone) and treated with aqueous hydrochloric acid to effect hydrolysis of the ester and precipitation of the hydrochloride salt product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel if necessary. The solid is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Analytical Characterization

Rigorous analytical testing is essential to confirm the structure and purity of the final compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct aromatic proton signals corresponding to the trisubstituted benzene ring, as well as a broad signal for the amine protons (or ammonium protons in the salt form) and the hydroxyl protons of the boronic acid.

-

¹³C NMR Spectroscopy: The carbon NMR will display signals for the six aromatic carbons, with the carbon attached to the cyano group appearing at a characteristic downfield shift.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ for the free base at m/z 163.07 or related adducts.[9]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group, the C≡N stretching of the cyano group (around 2220-2260 cm⁻¹), and broad O-H stretching from the boronic acid moiety.

-

High-Performance Liquid Chromatography (HPLC): Purity is typically assessed using reverse-phase HPLC with UV detection. A standard method might involve a C18 column with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA). Purity is reported as the percentage of the main peak area.

Applications in Research and Development

The unique trifunctional nature of this compound makes it a highly valuable intermediate.

-

Suzuki-Miyaura Cross-Coupling: The boronic acid is a competent coupling partner for reacting with aryl or heteroaryl halides and triflates. This allows for the direct installation of the 3-amino-5-cyanophenyl moiety onto a wide range of molecular scaffolds.

-

Synthesis of PROTACs and Molecular Glues: As a bifunctional linker building block, the amino group provides a convenient handle for amide bond formation or other conjugations. This allows it to be incorporated into linkers for PROTACs, connecting a warhead that binds to a target protein with a ligand for an E3 ubiquitin ligase.

-

Scaffold Derivatization: The cyano group can be chemically transformed into other functional groups. For example, it can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine (aminomethyl group), further expanding the synthetic possibilities.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring user safety.

-

Hazard Identification: The compound is classified as a warning-level hazard. Specific hazard statements include H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4][6]

-

Handling Precautions: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] Avoid inhalation of dust and direct contact with skin and eyes.[10]

-

Storage: Store in a tightly closed container in a cool, dry place.[10] The compound is sensitive to moisture, which can cause hydrolysis and degradation of the boronic acid group. Protection from moisture is critical for long-term stability.[10]

Conclusion

This compound is a high-value, versatile chemical intermediate. Its well-defined structure, featuring three distinct and synthetically useful functional groups, provides chemists with a powerful tool for the efficient construction of complex molecules. A thorough understanding of its properties, synthetic access, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in advancing the frontiers of drug discovery and materials science.

References

- This compound | AMERICAN ELEMENTS ®. (n.d.). American Elements.

- Cas 913835-26-4, this compound 97. (n.d.). LookChem.

- This compound (C7H7BN2O2) - PubChemLite. (n.d.). PubChem.

- 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram. (n.d.). HBARSCI.

- SAFETY DATA SHEET - Fisher Scientific. (2023-08-25). Fisher Scientific.

- Synthetic method of 3-aminophenylboronic acid - Google Patents. (n.d.). Google Patents.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC. (n.d.). PubMed Central.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. (n.d.). PubMed Central.

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. americanelements.com [americanelements.com]

- 5. This compound [cymitquimica.com]

- 6. 3-Amino-5-Cyanobenzeneboronic Acid HydrochlorideCAS #: 913835-26-4 [eforu-chemical.com]

- 7. Cas 913835-26-4,this compound 97 | lookchem [lookchem.com]

- 8. echemi.com [echemi.com]

- 9. PubChemLite - this compound (C7H7BN2O2) [pubchemlite.lcsb.uni.lu]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.co.uk [fishersci.co.uk]

Technical Guide: Physicochemical Characterization and Purity Assessment of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Amino-5-cyanobenzeneboronic acid hydrochloride is a key building block in medicinal chemistry and drug development, valued for its trifunctional nature which allows for precise molecular scaffolding. Its utility in forming stable covalent bonds and participating in cross-coupling reactions makes its purity and stability paramount for reproducible and successful downstream applications. This guide provides an in-depth examination of the compound's appearance, physicochemical properties, and the critical methodologies for its purity verification. We will explore the causality behind analytical choices, detail self-validating experimental protocols, and discuss common impurities and degradation pathways to equip researchers with the expertise needed for its effective use.

Introduction: The Role of a Trifunctional Building Block

This compound presents a unique combination of reactive groups: an amine, a nitrile, and a boronic acid. This arrangement is particularly advantageous in the synthesis of complex molecules, including targeted protein degraders and specialized inhibitors. The boronic acid moiety is renowned for its role in Suzuki-Miyaura cross-coupling reactions and its ability to form reversible covalent bonds with diols, a feature exploited in chemical biology and drug delivery. The amine and cyano groups offer orthogonal handles for further functionalization. Given its pivotal role as a starting material, a comprehensive understanding of its quality attributes is not merely a procedural formality but a foundational requirement for experimental success.

Appearance and Physicochemical Properties

The initial assessment of any chemical reagent begins with a visual inspection of its physical state and a review of its fundamental properties. These characteristics serve as the first line of quality control.

Typical Appearance

This compound is typically supplied as a solid. The color can range from white to off-white[1][2]. Significant deviation from this appearance, such as a pronounced yellow or brown hue, may indicate the presence of oxidative impurities or degradation products. The material should be a free-flowing powder; clumping or caking can suggest moisture absorption, as boronic acids can be hygroscopic[3][4].

Core Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including solvent selection and reaction stoichiometry.

| Property | Value | Source |

| Molecular Formula | C₇H₈BClN₂O₂ | [1][5] |

| Molecular Weight | 198.42 g/mol | [1][6] |

| Monoisotopic Mass | 198.036736 Da | [1] |

| Melting Point | 123-125 °C | [1][6] |

| Appearance | White to off-white solid | [1][2] |

| CAS Number | 913835-26-4 | [1][2][5] |

The structure of the compound is visualized below.

Caption: Chemical Structure of this compound.

Purity Assessment and Analytical Methodologies

Purity is the most critical attribute of a chemical building block. Commercially, this compound is often available with purities of 95% to >97%[2][5]. Verification requires a multi-pronged analytical approach, as no single technique can provide a complete profile of potential impurities. The workflow below illustrates a comprehensive strategy for quality certification.

Caption: A comprehensive analytical workflow for quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the purity of non-volatile organic compounds. It separates the main compound from its impurities, allowing for quantification based on peak area.

Expertise & Causality: A reversed-phase C18 column is the logical choice due to the aromatic nature of the analyte. The mobile phase requires an acidic modifier (e.g., formic or phosphoric acid) to protonate the amine group and any residual silanols on the stationary phase, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration. A gradient elution is employed to ensure that both polar and non-polar impurities are eluted and detected within a reasonable timeframe. UV detection is suitable as the aromatic ring and nitrile group provide a strong chromophore.

Protocol: Purity Determination by RP-HPLC

-

System Preparation:

-

Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water[7].

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV Diode Array Detector (DAD) at 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~5 mg of the compound.

-

Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to create a 0.5 mg/mL stock solution.

-

Filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Run:

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Ramp from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-22 min: Return to 5% B (re-equilibration).

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

-

This protocol is self-validating through the inclusion of a system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area) and by ensuring baseline resolution between the main peak and any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled for structural confirmation. While HPLC confirms purity, NMR confirms that the main peak is the correct molecule and can reveal impurities that might co-elute in chromatography.

-

¹H NMR: Provides information on the number and environment of protons. The aromatic region should show a distinct splitting pattern corresponding to the trisubstituted benzene ring. The absence of signals from common synthetic precursors (e.g., brominated or nitrated intermediates) is a key indicator of purity.

-

¹³C NMR: Confirms the carbon skeleton, including the quaternary carbons of the cyano and boronic acid-substituted positions.

-

¹¹B NMR: Can be used to directly observe the boron center and assess for the presence of boroxine species.

Mass Spectrometry (MS)

Coupled with liquid chromatography (LC-MS), mass spectrometry provides definitive mass confirmation of the parent compound and is a powerful tool for identifying unknown impurities. The high-resolution mass measurement should align with the calculated exact mass of the protonated molecule [M+H]⁺.

Common Impurities and Degradation Pathways

Understanding potential impurities is crucial for troubleshooting and ensuring long-term stability. Impurities can be process-related (from synthesis) or degradation-related.

-

Process-Related Impurities: These may include unreacted starting materials like 3-bromo-5-aminobenzonitrile or residual palladium catalysts from coupling reactions.

-

Degradation-Related Impurities: Boronic acids are susceptible to specific degradation pathways that researchers must be aware of[8].

Key Degradation Pathways:

-

Protodeboronation: The cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is often promoted by aqueous conditions and can be accelerated by pH changes[8]. The resulting impurity is 3-amino-5-cyanobenzene.

-

Oxidation: The C-B bond can be oxidized, particularly in the presence of certain metals or reactive oxygen species, to yield the corresponding phenol[8].

-

Boroxine Formation: Under anhydrous conditions or upon heating, three molecules of the boronic acid can undergo dehydration to form a stable six-membered cyclic anhydride called a boroxine. While often reversible upon exposure to water, its formation complicates stoichiometry and can affect reactivity[8].

Caption: Primary degradation pathways for boronic acids.

Recommended Handling and Storage

To maintain the purity and integrity of this compound, strict adherence to proper storage and handling protocols is essential. These practices are designed to mitigate the degradation pathways described above.

-

Storage Conditions: The compound should be stored refrigerated (2-8 °C) in a tightly sealed container to minimize thermal degradation[4][6].

-

Atmosphere: To prevent oxidation and moisture-induced degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is highly recommended[4]. The material is known to be hygroscopic[4].

-

Handling: Use the material in a dry environment, such as a glove box or a fume hood with low humidity. Avoid leaving containers open to the atmosphere for extended periods. Always use clean spatulas and equipment to prevent cross-contamination[9].

By implementing these analytical and handling strategies, researchers and drug development professionals can ensure the quality of their starting material, leading to more reliable, reproducible, and successful scientific outcomes.

References

- This compound. American Elements. [Link]

- How to Store Boric Acid | Lab Alley. Lab Alley. [Link]

- Borate handling and storage. U.S. Borax. [Link]

- This compound. AMERICAN ELEMENTS. [Link]

- 3-Amino-5-cyanophenylboronic acid, HCl, min 97%, 1 gram. Anaxue. [Link]

- This compound (C7H7BN2O2). PubChemLite. [Link]

- Boron in Diet and Medicine: Mechanisms of Delivery and Detection. MDPI. [Link]

- CN109467569B - Synthetic method of 3-aminophenylboronic acid.

- Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent. [Link]

- HPLC Separation of Amino Acids. SIELC Technologies. [Link]

- Analysis of Amino Acids by HPLC. Agilent. [Link]

- Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

- Discovery and Identification of New Amino Acid-Conjugated Bile Acids by Polarity-Switching Multiple Reaction Monitoring Mass. ChemRxiv. [Link]

Sources

- 1. 3-Amino-5-Cyanobenzeneboronic Acid HydrochlorideCAS #: 913835-26-4 [eforu-chemical.com]

- 2. This compound [cymitquimica.com]

- 3. borax.com [borax.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. calpaclab.com [calpaclab.com]

- 6. echemi.com [echemi.com]

- 7. HPLC Separation of Amino Acids | SIELC Technologies [sielc.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. laballey.com [laballey.com]

solubility and stability of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

An In-depth Technical Guide: Solubility and Stability of 3-Amino-5-cyanobenzeneboronic acid hydrochloride

Introduction

This compound is a substituted arylboronic acid, a class of compounds that has become indispensable in modern organic chemistry and pharmaceutical development. Arylboronic acids are critical building blocks in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds, a cornerstone of drug discovery.[1] Beyond synthesis, their unique ability to reversibly bind with diols makes them valuable in the design of sensors and drug delivery systems.[2]

This guide provides a comprehensive technical overview of the core physicochemical properties—solubility and stability—of this compound (hereafter referred to as the "Compound"). A thorough understanding of these parameters is not merely academic; it is a prerequisite for successful experimental design, the development of robust analytical methods, and the creation of stable, effective pharmaceutical formulations. We will delve into the theoretical underpinnings of its behavior in solution, provide field-proven experimental protocols for its characterization, and discuss strategies for handling and storage to ensure its integrity.

Compound Profile

-

Chemical Name: (3-amino-5-cyanophenyl)boronic acid; hydrochloride[3]

Caption: Chemical structure of this compound.

Solubility Profile: A Multifaceted Analysis

The solubility of this compound is governed by a complex interplay between its functional groups, the nature of the solvent, and the pH of the medium. Unlike simple organic molecules, its behavior is not dictated by polarity alone.

Theoretical Considerations

-

Impact of Functional Groups: The molecule possesses a hydrophilic boronic acid moiety, a basic amino group, and a polar cyano group attached to an aromatic ring. The hydrochloride salt form protonates the amino group, creating a positive charge and significantly enhancing its affinity for polar solvents, particularly water.

-

pH-Dependent Solubility: As an amphoteric molecule with both an acidic group (boronic acid, pKa₁ ~8-9) and a basic group (amino, pKa₂ ~3-4), its net charge and therefore its aqueous solubility are highly dependent on pH.[5]

-

Low pH (pH < 2): The amino group is fully protonated (-NH₃⁺), and the boronic acid is neutral (-B(OH)₂). The molecule carries a net positive charge, promoting solubility in aqueous media.

-

Mid-pH (pH ~4-8): The molecule likely exists as a zwitterion, with a protonated amine (-NH₃⁺) and a partially deprotonated boronic acid group (boronate anion, -B(OH)₃⁻). Solubility is typically at its minimum near the isoelectric point.

-

High pH (pH > 10): The amino group is neutral (-NH₂), and the boronic acid is fully converted to the boronate anion. The net negative charge again increases aqueous solubility.[6]

-

-

The Boronic Acid-Boroxine Equilibrium: A critical and often overlooked characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][7] This equilibrium is influenced by the solvent and concentration. Boroxines are significantly less polar than their corresponding acids, which can lead to a sudden decrease in solubility or precipitation if the equilibrium shifts.

Experimental Determination of Solubility

A robust understanding requires empirical data. The following protocol outlines a standard workflow for determining the equilibrium solubility of the compound in various relevant solvents.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

-

Objective: To quantify the solubility of the compound in key aqueous and organic solvents.

-

Rationale: The shake-flask method is a gold-standard technique that ensures the solution reaches equilibrium, providing a thermodynamically accurate measure of solubility.

Methodology:

-

Solvent Selection: Prepare a panel of solvents relevant to both research and development, such as:

-

Deionized Water

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

0.1 M HCl

-

0.1 M NaOH

-

Methanol

-

Acetonitrile (ACN)

-

Dimethyl Sulfoxide (DMSO)

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The key is to ensure solid material remains undissolved, confirming saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.

-

Sample Analysis: Carefully withdraw a precise aliquot of the supernatant. Dilute the aliquot with a suitable mobile phase and analyze the concentration using a validated analytical technique, such as UV-Vis spectrophotometry or a stability-indicating HPLC method (see Section 4.4).

-

Calculation: Determine the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

Anticipated Solubility Data

While specific experimental data for this exact molecule is scarce in public literature[3], a qualitative summary based on the properties of related compounds is presented below. This table serves as a predictive guide for researchers.

| Solvent System | Predicted Solubility | Rationale |

| 0.1 M HCl | High | The hydrochloride salt is fully ionized, and the protonated amine enhances aqueous interaction. |

| Deionized Water | Moderate to High | The salt form promotes solubility, but the final pH will influence the equilibrium. |

| PBS (pH 7.4) | Moderate | The compound may be near its isoelectric point, reducing solubility compared to highly acidic or basic conditions. |

| 0.1 M NaOH | High | Formation of the highly soluble boronate anion (-B(OH)₃⁻) dominates.[6] |

| DMSO | Very High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Methanol | Moderate | A polar protic solvent that can hydrogen bond with the compound's functional groups. |

| Acetonitrile | Low to Moderate | Less polar than methanol, offering lower solvating power for the charged species. |

| Chloroform | Very Low | A non-polar solvent, unsuitable for dissolving the polar, salt-form of the compound.[1][8] |

Chemical Stability and Degradation Pathways

The utility of any chemical reagent is fundamentally linked to its stability. Boronic acids, while powerful, are susceptible to specific degradation pathways that must be understood and controlled.

Intrinsic Stability Challenges

-

Oxidative Instability: The carbon-boron (C-B) bond is susceptible to cleavage by reactive oxygen species (ROS).[9] This is a significant liability, particularly at physiological pH. The primary degradation product is often the corresponding phenol (3-amino-5-cyanophenol), resulting from the replacement of the boronic acid group with a hydroxyl group.[10] This pathway can be initiated by atmospheric oxygen or trace peroxides in solvents.

-

Dehydration (Boroxine Formation): As discussed in the solubility section, the formation of the less polar boroxine trimer is a key non-degradative but impactful stability concern.[7] This is especially relevant in solid-state and in non-aqueous solutions, potentially leading to heterogeneity and inaccurate concentration measurements.

-

Thermal and Photolytic Stress: Exposure to elevated temperatures can accelerate both oxidative degradation and dehydration. Photostability must also be considered, as UV light can provide the energy to initiate radical-based degradation pathways.[11]

Caption: Primary degradation and transformation pathways for the compound.

Forced Degradation Studies: Probing for Weaknesses

Forced degradation (or stress testing) is a systematic process to identify the likely degradation products and pathways of a drug substance.[12] This information is vital for developing stability-indicating analytical methods and establishing appropriate storage conditions.

Protocol 2: Forced Degradation Study Workflow

-

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradants.

-

Rationale: Following ICH guidelines, this protocol exposes the compound to conditions more severe than accelerated stability testing to rapidly probe its intrinsic stability.[11][12] A target degradation of 5-20% is ideal to ensure that primary degradants are formed without overly complex secondary degradation.[13]

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1:1 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock with 0.1 M HCl and heat at 60-80 °C for several hours.

-

Base Hydrolysis: Mix stock with 0.1 M NaOH and keep at room temperature or heat gently (60 °C) for a shorter duration.

-

Oxidation: Treat stock with a low concentration of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 105 °C) for 24-48 hours. Also, heat the stock solution at 60-80 °C.

-

Photolytic Stress: Expose the solid compound and the stock solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/m²).

-

-

Time Points: Sample each condition at multiple time points (e.g., 2, 4, 8, 24 hours).

-

Neutralization: Before analysis, neutralize the acidic and basic samples to prevent column damage.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 3). Compare chromatograms to identify new peaks (degradants) and the loss of the parent peak.

Analytical Methods for Stability Assessment

A reliable analytical method is the cornerstone of any stability study. It must be stability-indicating, meaning it can accurately quantify the parent compound in the presence of its degradants, impurities, and any excipients.[14]

Protocol 3: Development of a Stability-Indicating HPLC Method

-

Objective: To develop a robust RP-HPLC method capable of separating the parent compound from all potential degradation products.

-

Rationale: Reversed-phase HPLC with UV detection is the workhorse of pharmaceutical analysis. Method development must overcome specific challenges associated with boronic acids, such as on-column hydrolysis of ester derivatives or interaction with silica.[15]